molecular formula C21H18ClN3O4S B3552240 2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide

2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide

Cat. No.: B3552240
M. Wt: 443.9 g/mol
InChI Key: BQVSIJNCWGSXJB-UHFFFAOYSA-N
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Description

2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a benzenesulfonyl group and a chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted anilines.

Mechanism of Action

The mechanism of action of 2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as human neutrophil elastase (hNE), which is involved in inflammatory responses . The compound’s sulfonyl and chloroanilino groups play crucial roles in binding to the enzyme’s active site, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c22-15-7-6-8-16(13-15)25(30(28,29)17-9-2-1-3-10-17)14-20(26)24-19-12-5-4-11-18(19)21(23)27/h1-13H,14H2,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVSIJNCWGSXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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